Tetrabutylphosphonium bromide

Catalog No.
S596693
CAS No.
3115-68-2
M.F
C16H36BrP
M. Wt
339.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylphosphonium bromide

CAS Number

3115-68-2

Product Name

Tetrabutylphosphonium bromide

IUPAC Name

tetrabutylphosphanium;bromide

Molecular Formula

C16H36BrP

Molecular Weight

339.33 g/mol

InChI

InChI=1S/C16H36P.BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

RKHXQBLJXBGEKF-UHFFFAOYSA-M

SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[Br-]

Synonyms

Bu4PBr, TBP Br, tetrabutylphosphonium, tetrabutylphosphonium bromide, tetrabutylphosphonium cation, tetrabutylphosphonium chloride, tetrabutylphosphonium iodide

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[Br-]

Tetrabutylphosphonium bromide (TBPB) is a quaternary ammonium salt with the chemical formula C₁₆H₃₆BrP. It consists of a positively charged tetrabutylphosphonium cation ([(C₄H₉)₄P]⁺) and a negatively charged bromide anion (Br⁻). TBPB is a white, crystalline solid at room temperature [].


Molecular Structure Analysis

The key feature of TBPB's structure is the central phosphorus atom (P) bonded to four butyl groups (C₄H₉) in a tetrahedral arrangement. This creates the positively charged phosphonium cation. The bromide anion (Br⁻) is attached to the positively charged phosphorus atom through an ionic bond [].

The bulky butyl groups contribute to the lipophilic character of the cation, while the bromide anion remains hydrophilic. This unique structure allows TBPB to act as a phase-transfer catalyst, facilitating reactions between immiscible phases (e.g., water and organic solvents) [].


Chemical Reactions Analysis

Synthesis

TBPB can be synthesized by reacting tributylphosphine with n-butyl bromide in an inert solvent like acetonitrile [].

(C₄H₉)₃P + C₄H₉Br → [(C₄H₉)₄P]Br

Chemical Reactions as Catalyst:

  • Phase-Transfer Catalysis

    TBPB acts as a phase-transfer catalyst in various organic reactions, particularly at high temperatures. For example, it facilitates the dealkoxycarbonylation of malonates and β-keto esters by transferring reactants between aqueous and organic phases [].

  • Halogen Exchange Reaction

    TBPB supported on silica or alumina can catalyze the conversion of alkyl chlorides to bromides.

  • Ionic Liquid Formation

    TBPB can be used to prepare various ionic liquids when mixed with appropriate anions. These ionic liquids have applications in separations and extractions.

Decomposition

Physical and Chemical Properties

  • Melting Point: 63-65 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water (70 g/100 mL at 25 °C) and various organic solvents [, ]
  • Stability: Hygroscopic (absorbs moisture from the air) []

Catalyst Support and Dispersant:

  • Ruthenium-Catalyzed Ethylene Glycol Synthesis: TBPB acts as a medium to disperse ruthenium catalysts effectively, facilitating the conversion of synthesis gas (a mixture of carbon monoxide and hydrogen) into ethylene glycol. This process holds promise for large-scale production of this important industrial chemical. Source: Sigma-Aldrich product page, "Tetrabutylphosphonium bromide 98% (3115-68-2)":
  • Halogen Exchange Reactions: TBPB supported on silica or alumina can function as a catalyst for the conversion of alkyl chlorides (compounds with a chlorine atom) to alkyl bromides (compounds with a bromine atom). This reaction is crucial for synthesizing various brominated organic compounds used in pharmaceuticals and materials science. [Source: Same as above]

Ionic Liquid Synthesis:

  • NO Gas Capture: Mixing TBPB with different proportions of 1,3-dimethylurea allows the creation of various ionic liquids. These unique salts are liquid at room temperature and exhibit specific properties, including the ability to capture and store nitrogen oxide (NO) gas, an air pollutant. This research explores potential solutions for controlling NO emissions. [Source: Same as above]

Deep Eutectic Solvent Development:

  • Aromatic Hydrocarbon Separation: TBPB acts as a hydrogen bond acceptor when combined with levulinic acid (a hydrogen bond donor). This combination forms a deep eutectic solvent, a class of organic liquids with unique properties. This specific deep eutectic solvent shows promise in separating toluene from n-hexane mixtures, relevant for various industrial separation processes. [Source: Same as above]

Other Applications:

  • TBPB is also being explored for its potential in preparing ionic semiclathrate hydrates, which are crystalline materials with specific guest-host interactions. These materials have potential applications in energy storage and gas separation. [Source: Same as above]

Physical Description

Liquid

UNII

2953275L2K

Related CAS

2304-30-5 (chloride)
3115-66-0 (iodide)

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (19.3%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (77.19%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (92.98%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (87.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (12.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (10.53%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

3115-68-2

Wikipedia

Tetrabutylphosphonium bromide

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Phosphonium, tetrabutyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types